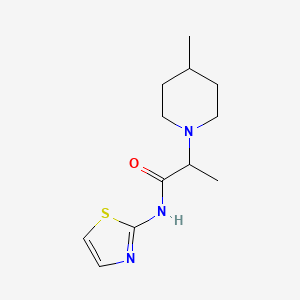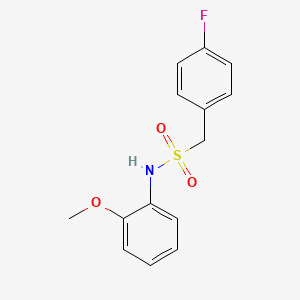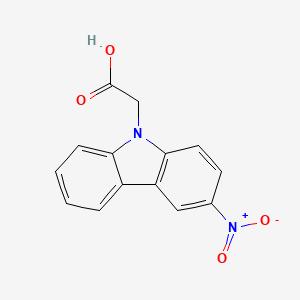![molecular formula C20H17F7N2O3S B4575933 N-(3-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea](/img/structure/B4575933.png)
N-(3-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea
Vue d'ensemble
Description
N-(3-acetylphenyl)-N'-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea is a useful research compound. Its molecular formula is C20H17F7N2O3S and its molecular weight is 498.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 498.08481072 g/mol and the complexity rating of the compound is 666. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Enzyme Inhibitors and Mercury Sensors
Thiourea derivatives have been identified as efficient enzyme inhibitors and sensing probes for mercury, a deadly toxic metal. One study highlights the potential of unsymmetrical thiourea derivatives as acetylcholinesterase and butyrylcholinesterase inhibitors. These compounds have also been explored for their capacity as sensing probes for mercury using the spectrofluorimetric technique, demonstrating moderate sensitivity in fluorescence studies (Rahman et al., 2021).
Organocatalytic Acetalization
Research into thiourea derivatives includes their use in organocatalytic acetalization. A particular study showcases the acid-free, organocatalytic acetalization of aldehydes and ketones with N,N′-bis[3,5-bis(trifluoromethyl)phenyl]thiourea, demonstrating the compound's efficiency at very low loadings and its practical application in producing respective acetals with high yield and turnover frequencies (Kotke & Schreiner, 2006).
DNA-binding Studies and Biological Activities
Another study on new nitrosubstituted acyl thioureas explores their DNA interaction, alongside antioxidant, cytotoxic, antibacterial, and antifungal activities. This research contributes to the preliminary investigation of the anti-cancer potencies of these compounds, highlighting the multifaceted potential of thiourea derivatives in biological applications (Tahir et al., 2015).
Transition Metal Complexes
The synthesis and characterization of transition metal complexes with thiourea ligands have been studied for their broad spectrum of biological activities, including analgesic, malaricidal, bactericidal, fungicidal, herbicidal, and insecticidal effects. This research indicates that complexing thiourea derivatives with transition metals enhances their biological activity, presenting new opportunities for developing compounds with increased effectiveness (Shadab & Aslam, 2014).
Antiallergy Agents
A study on N-(4-substituted-thiazolyl)oxamic acid derivatives synthesized for antiallergy activity demonstrates significant potency compared to disodium cromoglycate, suggesting the potential of thiourea derivatives in developing more effective antiallergy medications (Hargrave, Hess, & Oliver, 1983).
Propriétés
IUPAC Name |
1-(3-acetylphenyl)-3-[3-(2,2,3,3-tetrafluoropropoxy)-5-(2,2,2-trifluoroethoxy)phenyl]thiourea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F7N2O3S/c1-11(30)12-3-2-4-13(5-12)28-18(33)29-14-6-15(31-9-19(23,24)17(21)22)8-16(7-14)32-10-20(25,26)27/h2-8,17H,9-10H2,1H3,(H2,28,29,33) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVTROPGRMNPDNF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=CC=C1)NC(=S)NC2=CC(=CC(=C2)OCC(F)(F)F)OCC(C(F)F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F7N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 4,5-dimethyl-2-({[(4-methyl-5-{[3-(trifluoromethyl)phenoxy]methyl}-4H-1,2,4-triazol-3-yl)thio]acetyl}amino)-3-thiophenecarboxylate](/img/structure/B4575876.png)
![3-allyl-2-{[2-oxo-2-(1-pyrrolidinyl)ethyl]thio}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4575880.png)
![N-(4-bromo-2-isopropylphenyl)-2-({4-ethyl-5-[(4-methoxyphenoxy)methyl]-4H-1,2,4-triazol-3-yl}thio)acetamide](/img/structure/B4575887.png)
![4-{[3-(2-furylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}benzoic acid](/img/structure/B4575889.png)
![2-[1-cyclopentyl-4-(5-quinoxalinylmethyl)-2-piperazinyl]ethanol](/img/structure/B4575893.png)
![6-({[3-(anilinocarbonyl)-6-methyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}carbonyl)-3-cyclohexene-1-carboxylic acid](/img/structure/B4575898.png)
![2-(1-naphthyl)-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B4575900.png)
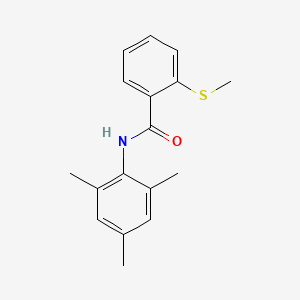

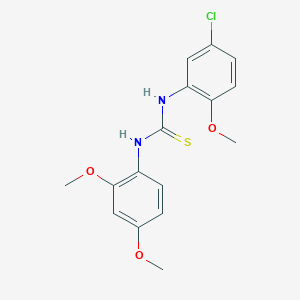
![2-(4-chlorophenyl)-4-(4-fluorophenyl)-1,2-dihydro-3H-pyrazolo[3,4-b]pyridin-3-one](/img/structure/B4575930.png)
